molecular formula C17H18N4O5 B2855366 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034227-42-2

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Katalognummer: B2855366
CAS-Nummer: 2034227-42-2
Molekulargewicht: 358.354
InChI-Schlüssel: IWXCBKOPYQJHJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product is the chemical compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, provided as a high-purity material for research and development purposes. The structure of this compound, which features a benzoxazolone moiety linked via an acetamide chain to a 1,2,4-oxadiazole ring substituted with a tetrahydropyran group, suggests potential for diverse investigative applications. The 1,2,4-oxadiazole ring is a known pharmacophore in medicinal chemistry, often associated with biological activity and used in the design of novel therapeutic agents. The specific research applications and biological activity of this compound are not currently detailed in the available literature . Researchers are encouraged to explore its potential in areas such as small molecule screening, hit-to-lead optimization, and as a chemical probe for studying protein interactions. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Certificate of Analysis for detailed specifications on purity, identity, and stability.

Eigenschaften

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c22-14(10-21-12-3-1-2-4-13(12)25-17(21)23)18-9-15-19-16(20-26-15)11-5-7-24-8-6-11/h1-4,11H,5-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXCBKOPYQJHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. These steps can include:

  • Formation of the benzo[d]oxazol-2-one ring: : The benzo[d]oxazol-2-one ring can be synthesized starting from substituted anilines. These undergo cyclization with carbonyl reagents under acidic or basic conditions.

  • Synthesis of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring can be prepared through a cyclization reaction involving nitriles and hydrazides, typically in the presence of an acid catalyst.

  • Linking of the rings: : The two heterocyclic rings are linked via an amide bond formation. This step involves the condensation of the benzo[d]oxazol-2-one moiety with an appropriate amine containing the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for larger scale reactions. High-efficiency reagents and catalysts, along with optimized temperature and pressure conditions, are employed to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially targeting the benzo[d]oxazol-2-one moiety.

  • Reduction: : Reduction reactions can modify the oxadiazole ring, leading to hydrogenated derivatives.

  • Substitution: : Substitution reactions can introduce various functional groups onto the compound, enabling derivatization and the study of structure-activity relationships.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: : Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

  • Substitution: : Various halogenating agents and nucleophiles can be employed to introduce or substitute groups.

Major Products

Reactions can yield a variety of products depending on the reagents and conditions. For example, oxidation might produce sulfoxides, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

This compound finds applications across multiple fields:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: : Employed in biochemical assays to probe enzyme functions.

  • Medicine: : Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.

  • Industry: : Utilized in the production of materials with specific properties.

Wirkmechanismus

The compound exerts its biological effects through interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind effectively, thereby modulating biological pathways. For instance, it might inhibit or activate enzymes crucial for cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The tetrahydro-2H-pyran group in the target compound likely enhances aqueous solubility compared to phenyl or tetrazolylpyridyl groups in analogs .
  • Synthetic Complexity : The fused benzooxazolo-oxazin system in requires multi-step synthesis (42% yield), whereas phenyl-substituted analogs are synthesized in moderate yields using straightforward coupling .
  • Reactivity : The acetamide backbone in allows derivatization into thiazoles or thiadiazoles, suggesting the target compound’s acetamide group may also serve as a site for further functionalization .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Phenyl-Substituted Analog Tetrazolylpyridyl Analog Benzoimidazolyl-Pyrazole Analog
Molecular Weight ~400–450 g/mol ~350–400 g/mol ~500 g/mol ~400–450 g/mol
LogP (Predicted) Moderate (2.5–3.5) Higher (3.0–4.0) High (3.5–4.5) Moderate (2.0–3.0)
H-Bond Acceptors 7–8 6–7 9–10 8–9
Solubility Improved (due to tetrahydro-2H-pyran) Lower (aromatic substituent) Moderate Variable (depends on substituents)

Notable Trends:

  • The fused heterocyclic system in increases molecular weight and logP, which may limit absorption.

Biologische Aktivität

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and possible therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazole moiety and a tetrahydropyran ring. Its molecular formula is C19H21N3O2C_{19}H_{21}N_3O_2, which indicates the presence of three nitrogen atoms and two oxygen atoms in addition to a hydrocarbon framework.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole compounds often exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown that certain benzoxazole derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A32Bacillus subtilis
Compound B64Escherichia coli
Compound C16Pichia pastoris

In the context of the compound , while direct studies may be limited, its structural similarity to active benzoxazole derivatives suggests potential antimicrobial properties that warrant further investigation.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines. For example, derivatives containing oxadiazole rings have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various oxadiazole derivatives:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results : The most potent derivative exhibited an IC50 value of 15 µM against HeLa cells.

This suggests that the compound may also exhibit cytotoxic properties, although specific data on the compound itself is needed for conclusive evidence.

The biological activity of benzoxazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes involved in DNA replication or protein synthesis. For instance:

  • Inhibition of Enzymatic Activity : Some benzoxazole derivatives inhibit topoisomerases, enzymes crucial for DNA unwinding.
  • Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Research Findings and Future Directions

While specific studies on This compound are sparse, existing literature on related compounds provides a foundation for future research. The following areas are recommended for further exploration:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance biological activity and reduce toxicity.

Q & A

Q. Q: What are the key synthetic strategies for preparing 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

A: The synthesis involves multi-step reactions:

  • Oxadiazole formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC).
  • Benzo[d]oxazolone coupling : Reacting 2-hydroxybenzamide derivatives with chloroacetyl chloride to form the oxazolone ring.
  • Acetamide bridge assembly : Amide bond formation between the oxadiazole and benzo[d]oxazolone moieties using coupling agents like EDCI/HOBt.
    Key reagents include DMF as a solvent and bases (e.g., K₂CO₃) to control pH. Reaction temperatures are typically maintained between 60–100°C to optimize yield and minimize side products .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve the yield of the target compound?

A: Optimization strategies include:

  • Temperature control : Stepwise heating (e.g., 50°C for cyclization, 80°C for coupling) to prevent thermal degradation.
  • Catalyst screening : Testing palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance oxadiazole cyclization efficiency.
  • In-line monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .

Basic Characterization

Q. Q: Which analytical techniques are essential for confirming the structure and purity of this compound?

A: Core techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks.
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks.
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Advanced Characterization

Q. Q: How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

A: Advanced methods include:

  • 2D NMR : HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Variable-temperature NMR : Resolve signal splitting caused by rotational barriers.
  • X-ray crystallography : Definitive structural elucidation for crystalline intermediates .

Basic Biological Evaluation

Q. Q: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

A: Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Cell viability : MTT or resazurin assays in cancer or bacterial cell lines.
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Biological Evaluation

Q. Q: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

A: SAR strategies involve:

  • Fragment replacement : Modifying the tetrahydro-2H-pyran group to assess steric/electronic effects.
  • Molecular docking : Using software like AutoDock to predict binding modes with target proteins (e.g., FLAP or COX-2).
  • Pharmacophore modeling : Identify critical functional groups (e.g., oxadiazole as a hydrogen bond acceptor) .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in solubility data across studies?

A: Methodological approaches include:

  • Multi-solvent testing : Compare solubility in DMSO, PBS, and simulated biological fluids.
  • DSC/TGA : Analyze thermal stability to rule out degradation during measurements.
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions that may skew results .

Mechanistic Studies

Q. Q: What experimental approaches elucidate the compound’s mechanism of action?

A: Advanced techniques:

  • Isotopic labeling : Use ¹⁸O or deuterated analogs to trace metabolic pathways.
  • Kinetic assays : Measure time-dependent inhibition constants (Kᵢ) for enzyme targets.
  • CRISPR/Cas9 knockouts : Validate target specificity in genetically modified cell lines .

Toxicity Profiling

Q. Q: How can early-stage toxicity risks be assessed for this compound?

A: Preclinical methods:

  • hERG assay : Screen for cardiac toxicity using patch-clamp electrophysiology.
  • CYP450 inhibition : Evaluate drug-drug interaction potential via luminescent assays.
  • Metabolomics : LC-MS/MS to identify reactive metabolites that may cause hepatotoxicity .

Advanced Computational Modeling

Q. Q: How can molecular dynamics (MD) simulations improve understanding of the compound’s stability?

A: MD applications include:

  • Solvent interaction analysis : Simulate hydration shells to predict solubility trends.
  • Conformational sampling : Identify dominant rotamers of the acetamide linker in aqueous vs. lipid environments.
  • Free-energy calculations : Predict binding affinities using MM-PBSA/GBSA methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.